molecular formula C13H8F2O3 B6399806 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261959-66-3

3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6399806
CAS RN: 1261959-66-3
M. Wt: 250.20 g/mol
InChI Key: IKDJDWKZSSRSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% (DFHBA) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of about 117-118°C and a molecular weight of 252.2 g/mol. DFHBA is soluble in water, ethanol, and other organic solvents. As a reagent, it is used for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, DFHBA has been used in the study of biological processes, such as enzyme catalysis, DNA replication, and protein folding.

Scientific Research Applications

3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. Additionally, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% has been used in the study of biological processes, such as enzyme catalysis, DNA replication, and protein folding. It has also been used in the study of the mechanism of action of drugs, and in the synthesis of organic polymers.

Mechanism of Action

3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% is believed to act by inhibiting the activity of enzymes that are involved in the synthesis of proteins, such as proteases, kinases, and phosphatases. By inhibiting the activity of these enzymes, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% can interfere with the normal functioning of the cell. Additionally, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in DNA replication and protein folding.
Biochemical and Physiological Effects
3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins, as well as enzymes involved in DNA replication and protein folding. Additionally, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and carbohydrates. Furthermore, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments is its low cost and availability. Additionally, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% is not as soluble in water as some other compounds, and its solubility can be reduced further by the presence of other compounds. Additionally, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% is toxic and should be handled with care.

Future Directions

Some potential future directions for the use of 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% include the development of new drugs and drug delivery systems, the study of enzyme mechanisms, and the study of the effects of 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% on cell metabolism. Additionally, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% could be used in the study of the effects of environmental pollutants on biological systems. Furthermore, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% could be used in the development of new materials for use in medical and industrial applications. Finally, 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% could be used to study the effects of genetic mutations on enzyme activity and protein folding.

Synthesis Methods

3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95% can be synthesized in several ways. One method is to react 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst. Another method is to react 3,4-difluorobenzaldehyde with sodium hydroxide in the presence of an acid catalyst. The reaction of 3,4-difluorobenzaldehyde with p-toluenesulfonic acid in the presence of a base catalyst also yields 3-(3,4-Difluorophenyl)-5-hydroxybenzoic acid, 95%.

properties

IUPAC Name

3-(3,4-difluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDJDWKZSSRSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689610
Record name 3',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-66-3
Record name 3',4'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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